Cas no 2639443-89-1 (Tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate)

Tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate
- 2639443-89-1
- EN300-27783136
- Tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate
-
- インチ: 1S/C16H21N3O3/c1-16(2,3)22-14(20)11-5-4-6-12-13(11)21-15(18-12)19-9-7-17-8-10-19/h4-6,17H,7-10H2,1-3H3
- InChIKey: TVFSEEYSSNWHOW-UHFFFAOYSA-N
- ほほえんだ: O1C2C(=CC=CC=2N=C1N1CCNCC1)C(=O)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 303.15829154g/mol
- どういたいしつりょう: 303.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
Tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27783136-2.5g |
tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate |
2639443-89-1 | 95.0% | 2.5g |
$1819.0 | 2025-03-19 | |
Enamine | EN300-27783136-0.5g |
tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate |
2639443-89-1 | 95.0% | 0.5g |
$891.0 | 2025-03-19 | |
Enamine | EN300-27783136-10g |
tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate |
2639443-89-1 | 10g |
$3992.0 | 2023-09-09 | ||
Enamine | EN300-27783136-1g |
tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate |
2639443-89-1 | 1g |
$928.0 | 2023-09-09 | ||
Enamine | EN300-27783136-1.0g |
tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate |
2639443-89-1 | 95.0% | 1.0g |
$928.0 | 2025-03-19 | |
Enamine | EN300-27783136-10.0g |
tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate |
2639443-89-1 | 95.0% | 10.0g |
$3992.0 | 2025-03-19 | |
Enamine | EN300-27783136-0.1g |
tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate |
2639443-89-1 | 95.0% | 0.1g |
$817.0 | 2025-03-19 | |
Enamine | EN300-27783136-5.0g |
tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate |
2639443-89-1 | 95.0% | 5.0g |
$2692.0 | 2025-03-19 | |
Enamine | EN300-27783136-0.25g |
tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate |
2639443-89-1 | 95.0% | 0.25g |
$855.0 | 2025-03-19 | |
Enamine | EN300-27783136-0.05g |
tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate |
2639443-89-1 | 95.0% | 0.05g |
$780.0 | 2025-03-19 |
Tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate 関連文献
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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9. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
Tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylateに関する追加情報
Tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate: A Comprehensive Overview
The compound tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate (CAS No. 2639443-89-1) is a highly specialized organic molecule with significant potential in various fields of chemistry and pharmacology. This compound is characterized by its unique structure, which combines a tert-butyl group, a piperazin-1-yl moiety, and a benzoxazole ring system. The benzoxazole core is a heterocyclic aromatic compound that has been extensively studied for its versatile applications in drug design and materials science.
Recent studies have highlighted the importance of tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate in the development of novel therapeutic agents. Its structure allows for significant functionalization, making it an ideal candidate for exploring new chemical entities with enhanced bioactivity. The piperazin-1-yl group, in particular, has been shown to contribute to the compound's ability to interact with biological targets, such as enzymes and receptors, which is crucial for pharmacological applications.
The synthesis of tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate involves a multi-step process that typically begins with the preparation of the benzoxazole core. This is followed by the introduction of the piperazine moiety through nucleophilic substitution or coupling reactions. The final step involves the attachment of the tert-butyl group via esterification or similar reactions. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, enabling the large-scale production of this compound.
One of the most promising applications of tert-butyl 2-(piperazin-1-yl)-1,3-benzoxazole-7-carboxylate lies in its potential as an anti-tumor agent. Preclinical studies have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, suggesting its role as a potential lead compound for anti-cancer drug development. Additionally, its ability to modulate key signaling pathways involved in cancer progression makes it a valuable tool for further research in oncology.
Beyond its pharmacological applications, tert-butyl 2-(piperazin-1-yli)-benzoxazole carboxylic ester has also been explored for its potential in materials science. The aromaticity and heterocyclic nature of the benzoxazole ring make it suitable for use in organic electronics and optoelectronic devices. Recent research has focused on incorporating this compound into polymer frameworks to enhance their electronic properties, paving the way for innovative materials with tailored functionalities.
In conclusion, tert-butyl 2-(piperazin-1-yli)-benzoxazole carboxylic ester (CAS No. 2639443-89-) represents a versatile and promising molecule with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable asset in both academic research and industrial development. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play a pivotal role in advancing scientific knowledge and technological innovation.
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